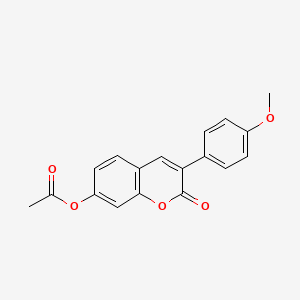

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

Description

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is a synthetic coumarin derivative characterized by a coumarin backbone (2H-chromen-2-one) substituted with a 4-methoxyphenyl group at position 3 and an acetyloxy (acetate) group at position 6. Its molecular formula is C₁₈H₁₄O₅, with a molecular weight of 318.30 g/mol (HRMS [M+Na]⁺: 333.07389) . The compound’s structure is confirmed by ¹H and ¹³C NMR data, revealing key resonances for the coumarin core (e.g., δ 8.19 ppm for H-4) and substituents (e.g., δ 7.69 ppm for H-2’/H-6’ of the 4-methoxyphenyl group) . The acetate group enhances solubility in organic solvents, while the 4-methoxy substitution influences electronic properties and biological interactions.

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-11(19)22-15-8-5-13-9-16(18(20)23-17(13)10-15)12-3-6-14(21-2)7-4-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERJTTDKXIXSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901207339 | |

| Record name | 7-(Acetyloxy)-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901207339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66267-83-2 | |

| Record name | 7-(Acetyloxy)-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66267-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Acetyloxy)-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901207339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate typically involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted chromen-2-one derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It exhibits various biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: It is used in the development of materials with specific properties, such as UV-absorbing agents and fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes or signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Positional Isomerism : The 2-methoxy isomer () lacks reported bioactivity, suggesting that the para-substitution (4-methoxy) in the main compound is critical for interaction with biological targets .

- Methyl vs. Methanesulfonyl : The 4-methyl substitution () improves thermal stability but reduces cytotoxicity compared to the methanesulfonyl analogue (), which exhibits potent anticancer activity due to electron-withdrawing sulfonyl groups enhancing target binding .

- Acetate Group : The C7 acetate is conserved across analogues, indicating its role in modulating solubility and metabolic stability .

Physicochemical and Spectral Properties

Table 2: Spectral Data Comparison

Insights :

- The 4-methoxy group in the main compound deshields aromatic protons (δ 7.69 ppm) compared to methyl or sulfonyl substituents.

- The acetate carbonyl resonance (δ ~168–169 ppm) is consistent across analogues, confirming its structural conservation .

Biological Activity

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate, a coumarin derivative, has garnered attention due to its diverse biological activities. Coumarins are known for their wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound specifically has been studied for its potential therapeutic applications across various fields of medicine.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized through methods such as acylation or condensation reactions, often yielding high purity and specific structural characteristics confirmed by spectroscopic techniques like NMR and mass spectrometry.

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Preliminary studies indicate that this compound exhibits significant free radical scavenging ability, with SC50 values indicating its potency compared to established antioxidants like ascorbic acid.

| Compound | SC50 (μg/mL) |

|---|---|

| This compound | 40.4 |

| Ascorbic Acid | 1.65 |

This data suggests that while the compound shows promise as an antioxidant, it is less potent than ascorbic acid.

Anticancer Activity

Research has demonstrated that coumarin derivatives, including this compound, possess anticancer properties. Studies have indicated that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell cycle progression. For instance, in vitro studies have shown that it effectively reduces cell viability in breast cancer and colon cancer cell lines.

Anti-inflammatory Effects

In addition to its antioxidant and anticancer properties, this compound has shown potential anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests that it could be beneficial in treating diseases characterized by chronic inflammation.

Case Studies

- Antioxidant Efficacy : A study conducted on the antioxidant capacity of various coumarins highlighted that this compound exhibited significant DPPH scavenging activity, comparable to other known antioxidants but with unique structural advantages that may enhance its bioavailability.

- Anticancer Mechanism : In a detailed investigation into its anticancer mechanisms, researchers found that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptotic pathways. This was particularly evident in human breast cancer MCF-7 cells where IC50 values were determined to be significantly lower than those for untreated controls.

Q & A

Q. What are the standard synthetic routes for 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate, and how can reaction conditions be optimized?

Methodology :

- Core Synthesis : The chromen-2-one core is typically synthesized via condensation reactions, such as between substituted hydroxyacetophenones and ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) .

- Substituent Introduction : Methoxyphenyl and acetate groups are introduced via nucleophilic substitution or esterification. For example, methoxy groups are added using methoxybenzene derivatives in Friedel-Crafts-like reactions .

- Optimization : Reaction parameters (temperature, solvent polarity, catalyst) are systematically varied. For instance, using polar aprotic solvents (DMF) improves acetate group incorporation . Yield optimization may involve column chromatography or recrystallization for purity.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodology :

- Spectroscopy :

- NMR : and NMR identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, acetate carbonyl at δ 170–175 ppm) .

- IR : Confirms carbonyl stretches (C=O at ~1700 cm) and ester linkages (C-O at ~1250 cm) .

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond angles and dihedral angles (e.g., coumarin core planarity, E/Z configurations of substituents) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against targets like prolyl hydroxylase-2?

Methodology :

- In Silico Workflow :

- Ligand Screening : Use databases (e.g., ZINC) to identify analogs with ≥50% structural similarity to known activators .

- Docking : Autodock Vina or Schrödinger Suite docks the compound into target proteins (e.g., PDB ID: 2G19). Prioritize candidates with binding energies ≤−8.3 kcal/mol .

- MD Simulations : GROMACS or AMBER evaluates stability over 100 ns; RMSD <2 Å indicates stable binding .

- ADME/Tox : SwissADME predicts pharmacokinetics (e.g., Lipinski’s Rule compliance), while ProTox-II assesses toxicity .

Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. neuroprotection) be resolved?

Methodology :

- Assay Validation :

- Dose-Response Curves : Test across concentrations (e.g., 1–100 µM) to identify therapeutic windows. For example, cytotoxicity (IC) in MCF-7 cells vs. neuroprotection in SH-SY5Y models .

- Selectivity Profiling : Compare activity across cell lines (e.g., cancer vs. normal) and enzymes (e.g., COX-2 vs. AChE inhibition) .

- Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target specificity (e.g., HIF-1α downregulation in breast cancer models) .

Q. What advanced techniques enhance understanding of electronic properties and reactivity?

Methodology :

- DFT Calculations : Gaussian or ORCA computes HOMO-LUMO gaps (e.g., ~4.5 eV for methoxyphenyl derivatives) to predict redox behavior .

- XPS/Electrochemistry : X-ray photoelectron spectroscopy identifies oxidation states (e.g., carbonyl carbons), while cyclic voltammetry reveals reduction potentials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.